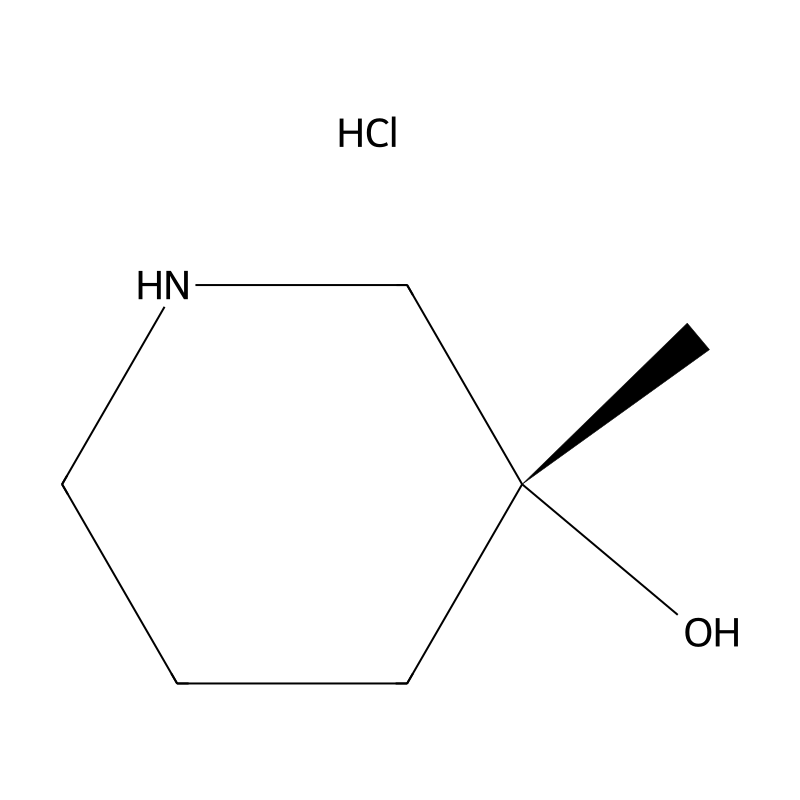

(3R)-3-Methylpiperidin-3-ol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral compound characterized by a piperidine ring with a hydroxyl group at the 3-position and a methyl group also at the 3-position. Its molecular formula is C₆H₁₃ClN₂O, and it is often studied for its potential applications in medicinal chemistry due to its structural features that allow for various interactions with biological systems. The presence of both a hydroxyl group and a nitrogen atom in its structure contributes to its solubility and reactivity, making it a compound of interest in pharmaceutical research.

Organic synthesis

The presence of the piperidine ring and the hydroxyl group suggests its potential utility as a building block in organic synthesis. Piperidine rings are prevalent in various biologically active molecules, and (3R)-3-Methylpiperidin-3-ol hydrochloride could serve as a starting material for synthesizing complex molecules with desired properties [].

Medicinal chemistry

The chiral nature of the molecule (indicated by the "(3R)" designation) makes it a potential candidate for studies related to drug development. Chiral molecules can interact differently with biological targets depending on their configuration. (3R)-3-Methylpiperidin-3-ol hydrochloride could be investigated for its ability to bind to specific receptors or enzymes, potentially leading to the discovery of new therapeutic agents [].

Asymmetric catalysis

The chiral center in (3R)-3-Methylpiperidin-3-ol hydrochloride could make it useful as a ligand in asymmetric catalysis. Asymmetric catalysts are crucial for synthesizing enantiopure molecules, which are essential in the development of many drugs and other chiral pharmaceuticals [].

- Hydroxylation Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Acid-Base Reactions: The nitrogen atom can act as a base, allowing for protonation or deprotonation depending on the pH of the environment.

- Formation of Derivatives: The compound can be modified to form various derivatives through esterification or amination reactions, which can enhance its biological activity or alter its pharmacokinetic properties.

(3R)-3-Methylpiperidin-3-ol hydrochloride exhibits several biological activities, including:

- Antioxidant Activity: It has been shown to scavenge free radicals, which may contribute to its potential protective effects against oxidative stress .

- Neuroprotective Effects: Some studies suggest that compounds with similar structures can exhibit neuroprotective properties, potentially influencing neurotransmitter systems .

- Antimicrobial Properties: Research indicates that piperidine derivatives can possess antimicrobial activity, making this compound relevant in the context of infectious diseases .

The synthesis of (3R)-3-Methylpiperidin-3-ol hydrochloride typically involves:

- Starting Materials: The synthesis begins with commercially available piperidine.

- Hydroxylation: A hydroxylation reaction is performed, often using reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions.

- Separation and Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

(3R)-3-Methylpiperidin-3-ol hydrochloride has various applications, including:

- Pharmaceutical Development: It serves as a lead compound in the development of drugs targeting neurological disorders due to its potential neuroprotective effects.

- Chemical Research: The compound is used in studies exploring structure-activity relationships and the design of new pharmacophores.

- Biological Assays: It may be employed in assays evaluating antioxidant properties or enzyme inhibition.

Interaction studies involving (3R)-3-Methylpiperidin-3-ol hydrochloride focus on:

- Receptor Binding Affinity: Investigating how the compound interacts with specific receptors in the central nervous system.

- Enzyme Inhibition: Assessing its capacity to inhibit enzymes involved in metabolic pathways, which may have implications for drug design and therapeutic applications .

Similar Compounds

Several compounds share structural similarities with (3R)-3-Methylpiperidin-3-ol hydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methylpiperidin-2-one | Piperidine ring with a ketone | Exhibits distinct reactivity due to carbonyl group |

| 4-Hydroxypiperidine | Hydroxyl group at the 4-position | Known for different biological activities |

| 2,6-Dimethylpiperidine | Two methyl groups on the piperidine ring | Enhanced lipophilicity affecting pharmacokinetics |

These compounds are unique due to variations in their functional groups and positions on the piperidine ring, which can significantly influence their biological activities and interactions within biological systems.